(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
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Overview
Description
(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a complex organic compound that belongs to the benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This specific compound features a bromobenzylidene group, which contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral mechanisms.
Medicine: Due to its potential therapeutic properties, it is investigated for drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to its anti-tumor effects. Additionally, it may interfere with bacterial or viral replication processes, contributing to its antibacterial and anti-viral activities .
Comparison with Similar Compounds
Similar compounds to (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate include other benzofuran derivatives such as:
2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate: Similar structure but different stereochemistry.
4-bromobenzylidene-4’-pentyloxyaniline: A Schiff base with similar bromobenzylidene group.
4-bromophenyl 4-bromobenzoate: Contains bromobenzylidene group but different core structure.
These compounds share some chemical and biological properties but differ in their specific activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO4/c1-10(19)21-13-6-7-14-15(9-13)22-16(17(14)20)8-11-2-4-12(18)5-3-11/h2-9H,1H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHDEGAUPKRNML-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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